molecular formula C25H25N5O3 B2467025 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-46-9

8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2467025
CAS No.: 899727-46-9
M. Wt: 443.507
InChI Key: XKCCYIUOGGMIAJ-UHFFFAOYSA-N
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Description

8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an intricate organic compound known for its significance in the fields of medicinal chemistry and pharmacology. This compound is noted for its potential therapeutic applications, playing a crucial role in advancing the understanding of drug design and function.

Preparation Methods

Preparation of this compound involves sophisticated synthetic routes, typically requiring multiple steps:

  • Synthetic Routes

    The synthesis may include cyclization and condensation reactions to form the imidazo[2,1-f]purine core. Reaction conditions often involve controlled temperature and pH to optimize yield and purity.

  • Industrial Production

    Industrial production methods would scale these laboratory techniques, focusing on cost-efficiency and high-throughput processes. Catalysts and automated systems might be employed to streamline production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, such as:

  • Oxidation

    Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing groups.

  • Reduction

    Reducing agents like lithium aluminium hydride can reduce specific functional groups.

  • Substitution

    Both nucleophilic and electrophilic substitution reactions are possible, often using catalysts to enhance reaction rates. The major products of these reactions depend on the specific functional groups targeted and the conditions used.

Scientific Research Applications

8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is applied in various research areas:

  • Chemistry

    Its unique structure makes it a subject of study for chemical reactivity and interaction with other molecules.

  • Biology

    Investigated for its potential effects on biological systems, including enzyme interaction and receptor binding.

  • Medicine

    Explored for its therapeutic potential, including its efficacy and safety profiles in treating specific diseases.

  • Industry

    Used as an intermediate in the synthesis of other complex molecules, contributing to advancements in material science.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies often employ molecular docking and biochemical assays to understand these mechanisms.

Comparison with Similar Compounds

Compared to other similar compounds, 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits unique structural features and reactivity. Similar compounds include:

  • Imidazo[2,1-f]purine derivatives

    Known for their diverse pharmacological activities.

  • Phenyl-substituted purines

    Studied for their potential therapeutic applications. The compound's uniqueness lies in its specific structural motifs, contributing to distinct chemical and biological properties.

Hopefully, that covers everything! Intriguing, isn't it?

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-10-11-17(2)19(14-16)30-20(18-8-6-5-7-9-18)15-29-21-22(26-24(29)30)27(3)25(32)28(23(21)31)12-13-33-4/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCCYIUOGGMIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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